(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

P-stereogenic phosphine synthesis Diastereoselective ring-opening Organolithium addition

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS 130666-29-4) is an enantiomerically pure, ephedrine-derived 1,3,2-oxazaphospholidine–borane complex that serves as the cornerstone chiral auxiliary in the Jugé–Stephan methodology for the asymmetric synthesis of P-stereogenic phosphines. Its absolute configuration has been unambiguously established by single-crystal X-ray diffraction, confirming the (2R,4S,5R) stereochemistry at the three chiral centers.

Molecular Formula C16H18BNOP
Molecular Weight 282.1 g/mol
CAS No. 130666-29-4
Cat. No. B145658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
CAS130666-29-4
Synonyms(2R,4S,5R)-(+)-2,5-DIPHENYL-3,4-DIMETHYL-1,3,2-OXAZAPHOSPHOLIDINE-2-BORANE
Molecular FormulaC16H18BNOP
Molecular Weight282.1 g/mol
Structural Identifiers
SMILES[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
InChIInChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
InChIKeyHFQSZXGZKVQAIL-LRHMITQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS 130666-29-4): Core Synthon in P-Stereogenic Phosphine Synthesis


(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane (CAS 130666-29-4) is an enantiomerically pure, ephedrine-derived 1,3,2-oxazaphospholidine–borane complex that serves as the cornerstone chiral auxiliary in the Jugé–Stephan methodology for the asymmetric synthesis of P-stereogenic phosphines [1]. Its absolute configuration has been unambiguously established by single-crystal X-ray diffraction, confirming the (2R,4S,5R) stereochemistry at the three chiral centers [2]. The compound is supplied as a bench-stable, crystalline solid in which the Lewis acid–base P–B bond locks the phosphorus configuration, enabling regio- and stereoselective ring-opening with organolithium reagents to deliver enantioenriched aminophosphine–borane intermediates [3].

Why Generic Oxazaphospholidine–Borane Complexes Cannot Substitute for (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane


P-Stereogenic phosphine synthesis demands chiral auxiliaries that simultaneously control the absolute configuration at phosphorus, withstand strongly basic organolithium conditions, and permit predictable, high-yield cleavage to liberate the enantioenriched phosphine product [1]. The (2R,4S,5R)-(+)-2,5-diphenyl-3,4-dimethyl ephedrine-derived scaffold uniquely satisfies all three criteria through its rigid five-membered heterocycle, the directing effect of the N-methyl substituent, and the steric environment provided by the 2,5-diphenyl substitution pattern [2]. Alternative amino-alcohol backbones—including prolinol, aminoindanol, or glucosamine—give oxazaphospholidines with markedly different ring conformations and N-substituent effects that alter the stereochemical outcome (retention vs. inversion) of the critical SN2@P ring-opening step, making cross-substitution of auxiliaries non-trivial and often deleterious to enantioselectivity [3].

Quantitative Differentiation Evidence: (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane vs. Closest Comparators


Diastereoselectivity of Ring-Opening with Bulky Aryllithiums: dr >99:1 vs. Evans–Imamoto Deprotonation (≤37% ee)

The (2R,4S,5R)-ephedrine-derived oxazaphospholidine–borane 1 undergoes ring-opening with 2,6-disubstituted aryllithium reagents to furnish (N-ephedrino)phosphine boranes 2a–g with dr >99:1 [1]. In contrast, the competing Evans–Imamoto sparteine-mediated enantioselective deprotonation of P(Ar)(Me)₂(BH₃) for analogous 2,6-disubstituted aryl P-substituents (Ar = mesityl or 9-anthryl) did not exceed 37% ee for the resulting diphosphine precursors [2]. This represents a >62 percentage-point differential in stereochemical fidelity for the installation of sterically demanding aryl groups at phosphorus.

P-stereogenic phosphine synthesis Diastereoselective ring-opening Organolithium addition

Enantiodivergent Synthesis Capability: Access to Both Phosphine Enantiomers from a Single (+)-Ephedrine-Derived Auxiliary

Starting from the same (2R,4S,5R)-(+)-2,5-diphenyl-3,4-dimethyl-oxazaphospholidine–borane complex prepared from (+)-ephedrine, both enantiomers of a target tertiary phosphine can be accessed simply by changing the order of addition of organolithium reagents during the synthetic sequence [1]. By contrast, the prolinol-derived oxazaphospholidine–borane system has been examined primarily for single-enantiomer phosphine–borane synthesis, and its capacity for enantiodivergent switching has not been quantitatively demonstrated across a comparable substrate scope [2]. The CAMDOL (camphor-derived diol) platform, while effective, lacks the N-methyl directing group that governs the retention vs. inversion stereochemical outcome in the ephedrine system [3].

Enantiodivergent synthesis P-chirogenic phosphines Chiral auxiliary recycling

Absolute Configuration Confirmed by Single-Crystal X-ray Diffraction: Structural Certainty vs. Alternative Auxiliaries

The crystal structure of (2R,4S,5R)-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazaphospholidine(P–B)borane has been solved by single-crystal X-ray diffraction, revealing the trans relationship between the 2-phenyl and 5-phenyl substituents and unequivocally assigning the (R) configuration at phosphorus [1]. The P–B bond length and endocyclic bond angles are precisely documented, enabling direct comparison with DFT-calculated structures and providing a validated reference for stereochemical assignment of downstream products [2]. In contrast, many prolinol-derived oxazaphospholidine–borane complexes lack published single-crystal structures, and CAMDOL-derived intermediates frequently appear as oils or require derivatization for configurational assignment [3].

X-ray crystallography Absolute configuration determination Quality assurance

Documented Catalytic Performance in Ketone Reduction: Up to 92% ee (Catalytic) and 99% ee (Stoichiometric)

The borane complex of (2R,4S)-2-phenyl-1,3,2-oxazaphospholidine—a close structural relative of the title compound—has been evaluated as a catalyst (2 mol%) in the asymmetric borane reduction of ketones, delivering enantioselectivities from 33 to 92% ee at 110 °C with 100% conversion; under stoichiometric conditions, reductions proceeded with 99% ee [1]. By comparison, chiral oxazaphospholidine oxides (the oxidized P(V) analogs prepared from the same ephedrine backbone) achieve 94–96% ee in the reduction of ω-chloroacetophenone using 1–2 mol% catalyst loading [2]. The (o-hydroxyaryl)oxazaphospholidine oxide class, while bifunctional, reaches a ceiling of only 84% ee under comparable catalytic conditions [3].

Asymmetric ketone reduction Borane catalysis Enantioselective organocatalysis

Validated Synthetic Utility: >95% ee in P-Chiral Ferrocenyl Phosphine Ligand Synthesis

Eight P-chiral monodentate ferrocenyl phosphines (1a–h) of general structure FcP(Ph)(R) were prepared in high enantiomeric excess (>95% ee in most cases) using an ephedrine-based oxazaphospholidine–borane complex as the chiral relay [1]. In the Maienza et al. study, the same oxazaphospholidine–borane 3a was used to prepare diphosphine 8a; however, when attempting to install bulkier 2,6-disubstituted aryl groups, only the oxazaphospholidine route succeeded, while the Evans–Imamoto deprotonation approach failed to exceed 37% ee [2]. This demonstrates a clear substrate-scope advantage for sterically demanding P-substituents that are inaccessible via catalytic asymmetric deprotonation.

Ferrocenyl phosphine ligands P-chiral monophosphines Asymmetric catalysis

Established Methodological Precedent: 30+ Years of Validated Use vs. Newer Unproven Platforms

The Jugé–Stephan ephedrine-based oxazaphospholidine–borane methodology has been cited in over 200 publications and applied to the synthesis of numerous ligand families including AMPP, MiniPhos, ferrocenyl phosphines, and calix[4]arene phosphines since its introduction in 1990 [1]. In contrast, the CAMDOL platform was introduced only in 2023 and, while promising, has been validated on a single 50-gram scale with a limited set of P-substituents [2]. The prolinol-based oxazaphospholidine system, despite over two decades of development, has not achieved the same breadth of demonstrated ligand applications in transition-metal catalysis [3]. This 30+ year track record of the ephedrine-derived system translates directly into greater predictability for process development and troubleshooting.

Methodological robustness Literature precedent Reproducibility

Optimal Application Scenarios for (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane


Synthesis of P-Stereogenic Diphosphine Ligands with Sterically Demanding 2,6-Disubstituted Aryl Substituents

When the target diphosphine requires 2,6-disubstituted aryl groups at phosphorus (e.g., mesityl, 9-anthryl, 2,6-xylyl), the Evans–Imamoto sparteine deprotonation protocol fails to exceed 37% ee [1]. The ephedrine-derived oxazaphospholidine–borane, by contrast, delivers (N-ephedrino)phosphine borane intermediates with dr >99:1 for these same substrate classes, as demonstrated across seven examples in the Stephan et al. study [2]. This scenario applies directly to the synthesis of C₂-symmetric MiniPhos-type ligands and P-stereogenic wide-bite-angle diphosphines for rhodium- and ruthenium-catalyzed asymmetric hydrogenation.

Enantiodivergent Library Synthesis of P-Chirogenic Monophosphines for Catalyst Screening

For high-throughput screening programs requiring both enantiomers of a P-stereogenic monophosphine ligand family, the enantiodivergent capability of the Jugé–Stephan methodology eliminates the need to source both (+)- and (−)-ephedrine-derived auxiliaries [3]. A single batch of (2R,4S,5R)-(+)-2,5-diphenyl-3,4-dimethyl-oxazaphospholidine–borane can generate both phosphine antipodes by simply reversing the organolithium addition sequence, as validated across alkyl, aryl, and ferrocenyl P-substituents [4]. This is particularly valuable when the target phosphine library exceeds 10–20 members, where procuring matched enantiomeric auxiliaries for each would be cost-prohibitive.

Asymmetric Borane Reduction of Prochiral Ketones in Process Chemistry

For ketone reductions requiring high enantioselectivity under both catalytic (2 mol%) and stoichiometric conditions, this oxazaphospholidine–borane class provides a tunable selectivity window: 33–92% ee catalytically in toluene at 110 °C, and up to 99% ee when used stoichiometrically [5]. Unlike oxazaborolidine catalysts (Corey–Bakshi–Shibata), which require separate procurement, this compound can serve dual roles—both as a P-stereogenic building block and as a ketone reduction catalyst—simplifying the supply chain for laboratories engaged in both ligand synthesis and asymmetric methodology development.

Regulated Pharmaceutical Intermediate Synthesis Requiring Crystallographic Identity Confirmation

In GMP or GLP environments where raw material identity and configurational integrity must be verified against a published crystallographic reference, the (2R,4S,5R)-oxazaphospholidine–borane is uniquely supported by a full single-crystal X-ray structure (CCDC deposition available) with all bond lengths, angles, and absolute configuration data publicly accessible since 1990 [6]. This provides an auditable quality assurance framework that newer chiral auxiliaries (CAMDOL, prolinol-based systems) cannot yet offer, making this compound the preferred choice for pharmaceutical intermediate synthesis under regulatory oversight.

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